
1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one, also known as AZD-9668, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in respiratory diseases. This compound belongs to the class of azetidinone-based inhibitors, which have been shown to inhibit the activity of neutrophil elastase, a key enzyme involved in the pathogenesis of chronic obstructive pulmonary disease (COPD) and other respiratory disorders.
作用機序
1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one inhibits the activity of neutrophil elastase by binding to its active site and preventing it from cleaving elastin and other extracellular matrix proteins. This leads to a reduction in inflammation and tissue damage in the lungs, which are key features of COPD and other respiratory diseases.
Biochemical and Physiological Effects:
1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one has been shown to reduce neutrophil infiltration, airway inflammation, and emphysema in animal models of COPD. In clinical studies, 1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one has been shown to be safe and well-tolerated, with no significant adverse effects reported. However, further studies are needed to determine the long-term safety and efficacy of 1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one in humans.
実験室実験の利点と制限
1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one is a potent and selective inhibitor of neutrophil elastase, making it a valuable tool for studying the role of neutrophil elastase in respiratory diseases. However, its use in lab experiments is limited by its high cost and low solubility in aqueous solutions. In addition, its effects on other enzymes and proteins involved in inflammation and tissue damage need to be studied to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on 1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one. One area of interest is the development of more potent and selective inhibitors of neutrophil elastase, which may have greater therapeutic potential in respiratory diseases. Another area of interest is the identification of biomarkers that can predict the response to 1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one treatment in patients with COPD. Finally, the use of 1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one in combination with other therapies, such as bronchodilators and corticosteroids, may have synergistic effects and improve outcomes in patients with respiratory diseases.
合成法
1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one can be synthesized using a multi-step process that involves the reaction of 4-fluorophenol with 3-bromothiophene to form 4-(3-bromothiophen-2-yl)phenol. This intermediate is then reacted with 2-bromoethyl ethyl ether to produce 4-(2-ethoxyethyl)-3-(3-bromothiophen-2-yl)phenol. Finally, the azetidinone ring is formed by reacting the intermediate with phosgene and triethylamine. The resulting product is purified using column chromatography to obtain 1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one in high yield and purity.
科学的研究の応用
1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one has been extensively studied for its potential therapeutic applications in respiratory diseases, particularly COPD. Neutrophil elastase is a key enzyme involved in the pathogenesis of COPD, and its inhibition has been shown to reduce inflammation and tissue damage in the lungs. 1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one has been shown to be a potent and selective inhibitor of neutrophil elastase, with a half-maximal inhibitory concentration (IC50) of 0.4 nM. In preclinical studies, 1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one has been shown to reduce neutrophil infiltration, airway inflammation, and emphysema in animal models of COPD.
特性
IUPAC Name |
1-(2-ethoxyethyl)-3-(4-fluorophenoxy)-4-thiophen-3-ylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c1-2-21-9-8-19-15(12-7-10-23-11-12)16(17(19)20)22-14-5-3-13(18)4-6-14/h3-7,10-11,15-16H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAAYCCKDARXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(C(C1=O)OC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyethyl)-3-(4-fluorophenoxy)-4-(thiophen-3-yl)azetidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

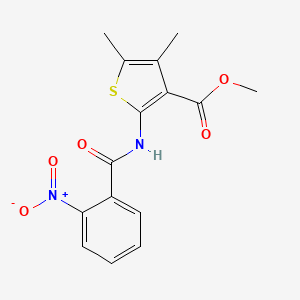
![1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide](/img/structure/B2825789.png)
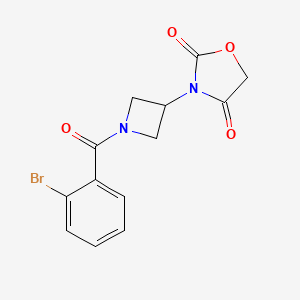

![N-cyclohexyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2825792.png)
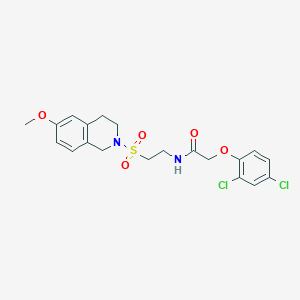
![Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2825794.png)

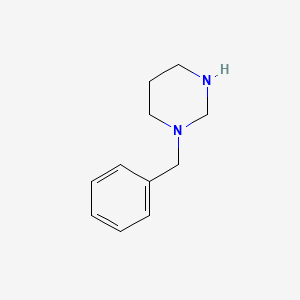

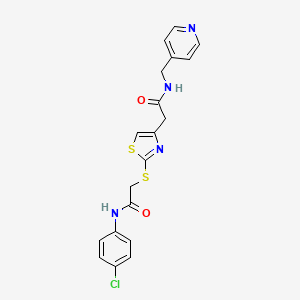
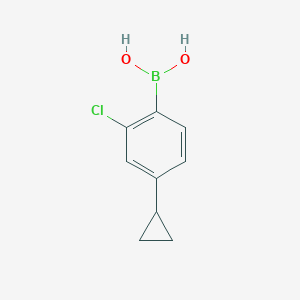
![(2-(3-fluorophenyl)-9-methyl-4-((pyridin-4-ylmethyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2825804.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2825809.png)